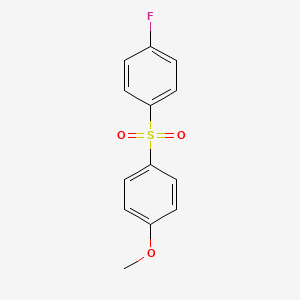

4-Fluorophenyl 4-methoxyphenyl sulfone

Descripción

Broad Context of Sulfone Chemistry in Advanced Organic Synthesis and Materials Science Research

The sulfone group (R-SO₂-R') is a highly versatile and valuable functional group in modern chemistry. Molecules containing a sulfonyl group attached to two carbon atoms, such as diaryl sulfones, are of particular importance. chemicalbook.com In organic synthesis, sulfones are regarded as "chemical chameleons" due to their diverse reactivity, which can be modulated from electrophilic to nucleophilic or even radical character depending on the reaction conditions. chemicalbook.comthieme-connect.com They serve as key intermediates in a variety of transformations, including the renowned Ramberg–Bäcklund and Julia olefination reactions. thieme-connect.com

In materials science, the incorporation of the diaryl sulfone moiety into polymer backbones imparts a desirable combination of properties. Sulfone-containing polymers, such as poly(aryl ether sulfone)s (PAES), are high-performance thermoplastics known for their exceptional thermal stability, high strength, toughness, and resistance to hydrolysis and oxidation. google.comacs.org These characteristics make them suitable for demanding applications in aerospace, automotive components, medical devices, and advanced filtration membranes. google.comacs.org The global market for sulfone polymers underscores their industrial significance, driven by the increasing demand for lightweight, durable, and high-performance materials. acs.org

Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems for Chemical Research

The introduction of fluorine atoms and methoxy groups into aromatic systems is a widely used strategy in medicinal chemistry and materials science to deliberately alter molecular properties.

Fluorine: As the most electronegative element, fluorine's incorporation into a molecule can profoundly impact its electronic distribution, pKa, dipole moment, and chemical stability. angenechemical.com In drug design, selective fluorination can enhance metabolic stability by blocking sites susceptible to oxidation, improve membrane permeability, and increase binding affinity to target proteins. angenechemical.comsigmaaldrich.com The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, making it a valuable bioisostere. researchgate.net In materials science, fluorinated polymers often exhibit enhanced chemical resistance and unique surface properties.

Methoxy Group: The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing through induction due to the high electronegativity of the oxygen atom, but it is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the aromatic ring. rsc.org This resonance effect typically dominates, increasing the electron density at the ortho and para positions of the benzene (B151609) ring. orgsyn.org In medicinal chemistry, the methoxy group can participate in hydrogen bonding and its introduction can influence a compound's lipophilicity and solubility. ossila.com In polymer chemistry, methoxy groups can affect chain packing, solubility, and the optical properties of materials.

Rationale for the Academic Investigation of 4-Fluorophenyl 4-methoxyphenyl (B3050149) sulfone

The specific academic interest in 4-Fluorophenyl 4-methoxyphenyl sulfone arises from its unique asymmetric structure, which combines the opposing electronic effects of its substituents. The molecule features an electron-withdrawing fluorine atom on one phenyl ring and an electron-donating methoxy group on the other, bridged by the strongly electron-withdrawing sulfone group.

This arrangement creates a molecule with a significant dipole moment and a polarized electronic structure. The rationale for its investigation can be broken down into several key areas:

Monomer for Advanced Polymers: As a derivative of diaryl sulfone, it is a potential monomer for the synthesis of novel poly(aryl ether sulfone)s. The presence of both fluoro and methoxy groups could lead to polymers with a unique combination of properties, such as high thermal stability, specific solubility profiles, and distinct dielectric or optical properties, making them candidates for specialized applications in electronics or separation membranes. google.comresearchgate.net

Scaffold for Medicinal Chemistry: The diaryl sulfone core is present in numerous biologically active compounds. Investigating how the specific 4-fluoro and 4-methoxy substitution pattern affects interactions with biological targets is a logical step in the exploration of new pharmacophores. The fluorine can enhance binding and metabolic stability, while the methoxy group can modulate solubility and receptor interactions. chemimpex.comnih.gov

Overview of Current Research Gaps and Future Directions in Sulfone-Based Systems

While the chemistry of sulfones is well-established, significant research gaps and opportunities for future exploration remain. A primary challenge in diaryl sulfone synthesis is the development of more sustainable and efficient methods that avoid harsh conditions or expensive catalysts. thieme-connect.com

For sulfone-based materials, a major research direction is the development of polymers with enhanced processability and tailored functionalities. There is a continuous need for materials that can withstand higher temperatures and harsher chemical environments. acs.org For a specific molecule like this compound, key research gaps would include:

Polymerization Studies: A thorough investigation into its reactivity as a monomer in polymerization reactions and the detailed characterization of the resulting polymers are currently lacking in the literature. Future work could focus on synthesizing a homologous series of polymers based on this monomer to establish clear structure-property relationships.

Biological Activity Screening: While the structural motifs suggest potential biological relevance, comprehensive screening of this compound for various therapeutic activities has not been extensively reported.

Advanced Material Applications: Exploration of its use in nonlinear optics, organic electronics, or as a component in gas separation membranes could reveal novel applications based on its predicted electronic asymmetry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAQFRUUXUAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296295 | |

| Record name | 4-fluorophenyl 4-methoxyphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-25-3 | |

| Record name | NSC108693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorophenyl 4-methoxyphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-4-[(4-methoxyphenyl)sulfonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Fluorophenyl 4 Methoxyphenyl Sulfone

General Approaches to Diaryl Sulfone Synthesis: A Review of Modern Methods

The construction of the C-SO₂-C linkage in diaryl sulfones can be achieved through several strategic disconnections. The most common approaches involve the formation of a carbon-sulfur bond, followed by oxidation if necessary, or the direct formation of the sulfonyl bridge through coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Sulfones

Nucleophilic aromatic substitution (SNAr) represents a classical and effective method for forming aryl-sulfur bonds. In this approach, an electron-deficient aryl halide is reacted with a nucleophilic sulfur species, typically an alkali metal salt of an arylsulfinic acid. The reaction is contingent on the presence of electron-withdrawing groups on the aromatic ring of the halide, which activate the substrate towards nucleophilic attack. The arylsulfinate anion acts as the nucleophile, displacing the halide to form the diaryl sulfone directly. This method is particularly useful when one of the aryl rings is sufficiently electron-poor to facilitate the substitution reaction.

Another SNAr-based strategy involves the reaction of arynes, highly reactive intermediates generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, with nucleophilic sulfur sources such as thiosulfonates. organic-chemistry.org This transition-metal-free method proceeds under mild conditions and demonstrates broad functional group tolerance, yielding diaryl sulfones in high yields. organic-chemistry.org Mechanistic studies suggest a nucleophilic addition pathway rather than a radical mechanism. organic-chemistry.org

Oxidative Approaches to Sulfone Formation from Sulfides or Sulfoxides

A prevalent and straightforward strategy for synthesizing diaryl sulfones is the oxidation of the corresponding diaryl sulfides or sulfoxides. researchgate.net This approach is attractive due to the ready availability of diaryl sulfide (B99878) precursors, which can often be synthesized via simpler coupling methods. The oxidation converts the sulfur atom from a lower oxidation state (sulfide, -2; sulfoxide, 0) to the fully oxidized sulfone state (+2).

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant. researchgate.netorganic-chemistry.org The reaction can be performed under organic solvent- and halogen-free conditions, and catalysts like sodium tungstate (B81510) can be used to facilitate the oxidation to the sulfone. researchgate.net Other potent oxidants include m-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone). orgsyn.org Electrochemical oxidation has also emerged as a modern technique, allowing for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions, such as the applied current. acs.orgacs.org The selectivity of these oxidation reactions is a key consideration, as partial oxidation can lead to the formation of sulfoxides as byproducts. researchgate.net

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

| Hydrogen Peroxide (30%) | Catalyzed by sodium tungstate | High for sulfones | researchgate.net |

| Oxone | Methanol/Water | Effective for sulfone formation | orgsyn.org |

| m-CPBA | Chlorinated solvents | Strong oxidant, yields sulfones | researchgate.net |

| Electrochemical Oxidation | 10-20 mA in MeOH | Forms sulfones as major product | acs.org |

Coupling Reactions for C-S Bond Formation in Diaryl Sulfones

Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-heteroatom bonds, and the synthesis of diaryl sulfones is no exception. These methods offer high efficiency and functional group tolerance.

Transition metals, particularly palladium and copper, are instrumental in catalyzing the formation of the C-S bond in diaryl sulfones. Copper-catalyzed reactions represent a cost-effective and powerful tool. One such method involves the coupling of arylboronic acids with arylsulfonyl hydrazides, promoted by carbon-supported copper nanoparticles (Cu-NP), which can proceed even at room temperature. rsc.org Copper(I) iodide (CuI) is another effective catalyst for coupling sulfinic acid salts with aryl iodides or bromides. organic-chemistry.org Furthermore, CuI can catalyze the reaction between organozinc reagents and sulfonyl chlorides to yield sulfones. nih.gov Visible-light-assisted, copper-catalyzed sulfonylation of aryl halides with sulfinates has also been developed, offering an efficient pathway to diverse organosulfones. acs.org

Palladium-catalyzed Suzuki-type reactions are also widely used. chemrevlett.com These reactions typically involve the coupling of an aryl boronic acid with an arylsulfonyl chloride. organic-chemistry.org Another variation is the three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov The choice of ligand, such as Xantphos, is often crucial for the success of these palladium-catalyzed reactions. organic-chemistry.org

| Catalyst System | Coupling Partners | Key Features | Reference(s) |

| Cu-NP | Arylboronic acid + Arylsulfonyl hydrazide | Heterogeneous, room temperature | rsc.org |

| CuI | Aryl halide + Sulfinic acid salt | Efficient for aryl iodides and bromides | organic-chemistry.org |

| Pd(0)/Xantphos | Aryl halide + Sulfinic acid salt | Requires a specific ligand for success | organic-chemistry.org |

| Pd(0) | Aryl boronic acid + Arylsulfonyl chloride | Classic Suzuki-type sulfonylation | organic-chemistry.org |

| Pd(0) | Aryl lithium + Aryl halide + DABSO | Convergent three-component synthesis | nih.gov |

Radical-based methods provide an alternative pathway for constructing the sulfonyl bridge. These reactions often proceed under metal-free conditions, which can be advantageous in avoiding metal contamination in the final product. One strategy involves the oxidative sulfonylation of N-aryl maleimides with sulfonyl hydrazides, mediated by iodine, which proceeds via a free-radical pathway. researchgate.net Another approach uses sodium dithionite (B78146) (Na₂S₂O₄) not only as an SO₂ source but also as an electron donor to initiate a radical-mediated sulfonylation relay between alkynes/alkenes, obviating the need for metal catalysts. rsc.org These methods showcase the growing importance of radical chemistry in accessing complex sulfonyl-containing molecules. researchgate.net

Targeted Synthesis of 4-Fluorophenyl 4-methoxyphenyl (B3050149) Sulfone

The synthesis of the specific unsymmetrical diaryl sulfone, 4-Fluorophenyl 4-methoxyphenyl sulfone, can be achieved by applying the general methodologies described above with appropriately substituted precursors.

One of the most direct approaches would be the oxidation of 4-fluorophenyl 4-methoxyphenyl sulfide . This sulfide precursor can be synthesized through a nucleophilic aromatic substitution reaction between 4-fluorothiophenol (B130044) and 4-chloroanisole (B146269) or 4-bromoanisole, or via a copper- or palladium-catalyzed cross-coupling reaction. The subsequent oxidation, using reagents like hydrogen peroxide or m-CPBA, would yield the target sulfone.

Alternatively, transition metal-catalyzed cross-coupling reactions provide a highly convergent route.

Suzuki-type Coupling: The palladium-catalyzed reaction between 4-fluorophenylboronic acid and 4-methoxybenzenesulfonyl chloride would directly form the desired C-S bond and sulfone bridge. Conversely, the coupling of 4-methoxyphenylboronic acid with 4-fluorobenzenesulfonyl chloride is also a viable pathway.

Copper-Catalyzed Coupling: A copper-catalyzed reaction could be employed, for instance, by coupling the sodium salt of 4-fluorobenzenesulfinic acid with 4-iodoanisole, or the sodium salt of 4-methoxybenzenesulfinic acid with 1-fluoro-4-iodobenzene.

A nucleophilic aromatic substitution (SNAr) strategy is also plausible. For this, one would react the sodium salt of 4-methoxybenzenesulfinic acid with a highly activated 4-fluorophenyl electrophile, such as 1-fluoro-4-nitrobenzene, followed by reduction and modification of the nitro group if necessary. However, given the relatively modest activation of the 4-fluorophenyl ring by fluorine alone, this route might require more forcing conditions compared to the cross-coupling methods.

The table below outlines plausible synthetic routes based on these general strategies.

| Synthetic Strategy | Reactant 1 | Reactant 2 | Key Reagents/Catalysts |

| Oxidation | 4-Fluorophenyl 4-methoxyphenyl sulfide | Oxidizing Agent | H₂O₂/Na₂WO₄ or m-CPBA |

| Suzuki-type Coupling | 4-Fluorophenylboronic acid | 4-Methoxybenzenesulfonyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Suzuki-type Coupling | 4-Methoxyphenylboronic acid | 4-Fluorobenzenesulfonyl chloride | Pd catalyst, Base |

| Copper-Catalyzed Coupling | Sodium 4-fluorobenzenesulfinate | 4-Iodoanisole | CuI, Ligand |

| Copper-Catalyzed Coupling | Sodium 4-methoxybenzenesulfinate | 1-Fluoro-4-iodobenzene | CuI, Ligand |

Precursor Selection and Design for Regioselective Synthesis

The regioselective synthesis of this compound is critical to avoid the formation of isomeric impurities. The selection of precursors is dictated by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic rings govern the outcome. Two primary precursor pairings are logical for this synthesis:

Route A: The reaction of 4-fluorobenzenesulfonyl chloride with anisole (B1667542) (methoxybenzene). In this route, the methoxy (B1213986) group (-OCH₃) on anisole is a strong activating, ortho, para-directing group. Due to steric hindrance at the ortho position, the electrophilic attack by the 4-fluorophenylsulfonyl cation preferentially occurs at the para position, yielding the desired 4,4'-substituted product with high regioselectivity. researchgate.net

Route B: The reaction of 4-methoxybenzenesulfonyl chloride with fluorobenzene (B45895) . Here, the fluorine atom (-F) on fluorobenzene is a deactivating, yet ortho, para-directing group. The incoming 4-methoxyphenylsulfonyl cation is directed to the para position, again leading to the desired product.

While both routes are chemically sound, Route A is generally preferred. The strongly activating nature of the methoxy group in anisole leads to faster reaction rates and often cleaner reactions compared to the reaction with the deactivated fluorobenzene ring. researchgate.net

Alternative modern approaches, such as copper-catalyzed cross-coupling reactions, could involve precursors like an aryl halide (e.g., 4-fluoroiodobenzene) and a sodium sulfinate salt (e.g., sodium 4-methoxybenzenesulfinate). nanomaterchem.comresearchgate.net Another strategy involves a three-component coupling using an aryl halide, an aryl boronic acid, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). tandfonline.comnih.gov

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Reagent Stoichiometry

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The conditions vary significantly depending on the chosen synthetic strategy, such as traditional Friedel-Crafts reactions or modern cross-coupling methods.

For Friedel-Crafts sulfonylation , a strong Lewis acid or Brønsted acid catalyst is required. nih.gov Stoichiometric amounts of the catalyst are often necessary because the product sulfone, a Lewis base, can form a complex with the catalyst. wikipedia.org

For metal-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency.

Below are tables summarizing typical conditions for diaryl sulfone synthesis, which would be optimized for the specific production of this compound.

Table 1: Typical Conditions for Friedel-Crafts Sulfonylation

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | AlCl₃, FeCl₃, Triflic Acid (TfOH) nih.govresearchgate.net | Strong acids required to generate the sulfonyl cation electrophile. |

| Solvent | Excess arene (e.g., anisole), nitrobenzene | Often, one of the reactants can serve as the solvent. google.com |

| Temperature | Elevated temperatures (e.g., 140-160 °C) google.comgoogle.com | Typically required to overcome the activation energy of the reaction. |

| Stoichiometry | Stoichiometric or excess Lewis acid wikipedia.org | The product forms a complex with the catalyst, preventing catalytic turnover. |

Table 2: Optimized Conditions for Copper-Catalyzed Sulfone Synthesis

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | CuI, CuFe₂O₄ nanomaterchem.comresearchgate.net | Inexpensive and effective copper salts or nanoparticles. |

| Ligand | D-Glucosamine researchgate.net | A "green" and effective ligand for copper catalysis. |

| Base | KOH, K₃PO₄ nanomaterchem.comnih.gov | Necessary for the coupling reaction mechanism. |

| Solvent | DMSO-H₂O, Water nanomaterchem.comresearchgate.net | Polar, often aqueous or green solvent systems are effective. |

| Temperature | 60-100 °C nanomaterchem.comresearchgate.net | Milder conditions compared to traditional Friedel-Crafts reactions. |

Green Chemistry Principles in Sulfone Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or deep eutectic solvents (e.g., Choline Chloride-Urea) significantly reduces environmental harm. nanomaterchem.comtandfonline.com

Heterogeneous Catalysis: Employing solid, recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) or other functionalized magnetic nanoparticles, simplifies product purification and allows the catalyst to be reused for multiple cycles, minimizing waste. nanomaterchem.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot, three-component coupling reactions, for instance, are highly atom-economical. tandfonline.com

Use of Safer Reagents: Substituting hazardous reagents with safer alternatives is a core principle. For example, using the stable, solid DABSO complex as a source of SO₂ avoids the handling of toxic sulfur dioxide gas. nih.govnih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis and improving its efficiency. The formation of diaryl sulfones can proceed through several distinct pathways.

Elucidation of Reaction Pathways (e.g., radical intermediates, ionic mechanisms)

The predominant mechanism for the formation of this compound via the Friedel-Crafts route is an ionic mechanism , specifically an electrophilic aromatic substitution. researchgate.netscienceinfo.com The key steps are:

Generation of the Electrophile: The sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic sulfonyl cation (ArSO₂⁺) or a polarized complex. scienceinfo.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring (e.g., anisole) acts as a nucleophile, attacking the sulfonyl cation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in principle, though it remains complexed to the product). scienceinfo.com

While the ionic Friedel-Crafts pathway is most common, other mechanisms have been identified for diaryl sulfone synthesis under different conditions. For instance, some metal-free, base-promoted reactions may involve radical intermediates . researchgate.net Another non-radical pathway involves the nucleophilic addition of a sulfinate anion to a highly reactive aryne intermediate, which is generated in situ. thieme-connect.comorganic-chemistry.org However, for the specific synthesis of this compound from standard precursors, the electrophilic aromatic substitution pathway is the most relevant.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically determining the reaction rate for the formation of this compound are not extensively reported in publicly available literature. However, for the general Friedel-Crafts sulfonylation reaction, the rate-determining step is typically the formation of the arenium ion (sigma complex) following the attack of the aromatic ring on the electrophile. scienceinfo.com

The reaction rate would be influenced by several factors:

Substrate Reactivity: The rate is highly dependent on the nature of the aromatic substrate. The reaction with anisole (an activated ring) would be significantly faster than with fluorobenzene (a deactivated ring).

Catalyst Concentration: The reaction rate is dependent on the concentration of the Lewis acid catalyst.

Temperature: As with most chemical reactions, the rate increases with temperature according to the Arrhenius equation.

A hypothetical rate law for the Friedel-Crafts synthesis (e.g., Route A) would likely be: Rate = k [Anisole] [4-Fluorobenzenesulfonyl chloride-AlCl₃ complex]

Quantitative determination of the rate constant (k) and the reaction order would require dedicated experimental analysis, such as monitoring the concentration of reactants or products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Isotopic Labeling Experiments to Probe Mechanism

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com For the Friedel-Crafts synthesis of this compound, specific isotopic labeling experiments could confirm the details of the ionic pathway.

While specific studies on this molecule have not been found, a hypothetical experiment could involve the following:

Deuterium Labeling: Performing the reaction of 4-fluorobenzenesulfonyl chloride with deuterated anisole (anisole-d₈). The absence of a significant kinetic isotope effect (i.e., the reaction rate is not slowed down by the presence of deuterium) would confirm that the cleavage of the C-H (or C-D) bond is not the rate-determining step. This finding is characteristic of electrophilic aromatic substitution, where the formation of the sigma complex is the slow step. scienceinfo.com

Oxygen-18 (¹⁸O) Labeling: Using a sulfonyl chloride labeled with ¹⁸O in the sulfonyl group (Ar-S(¹⁸O)₂-Cl). Analysis of the final this compound product via mass spectrometry would show the incorporation of the ¹⁸O isotopes, confirming that the sulfonyl group is transferred intact without the loss of oxygen atoms during the reaction. chemrxiv.org

Such experiments would provide conclusive evidence for the integrity of the sulfonyl group during the electrophilic attack and confirm the timing of the C-H bond cleavage in the reaction sequence.

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of 1H, 13C, and 19F NMR spectra, along with two-dimensional techniques, the connectivity and spatial arrangement of atoms within 4-Fluorophenyl 4-methoxyphenyl (B3050149) sulfone can be unequivocally established.

Proton (1H) NMR Chemical Shift Analysis and Coupling Constant Determination

The 1H NMR spectrum of 4-Fluorophenyl 4-methoxyphenyl sulfone is characterized by distinct signals corresponding to the protons on the two different aromatic rings and the methoxy (B1213986) group. The electron-withdrawing sulfonyl group (SO₂) deshields the protons on both rings, shifting their signals downfield.

The 4-methoxyphenyl ring, influenced by the electron-donating methoxy group (-OCH₃), exhibits a different pattern compared to the 4-fluorophenyl ring, which is affected by the electronegative fluorine atom. The protons on the 4-methoxyphenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy group (H-3', H-5') are more shielded and appear at a lower chemical shift than the protons ortho to the sulfonyl group (H-2', H-6').

Similarly, the 4-fluorophenyl ring displays two sets of signals. The protons ortho to the sulfonyl group (H-2, H-6) are significantly deshielded. The protons ortho to the fluorine atom (H-3, H-5) are also observed as a downfield multiplet, often appearing as a triplet or a doublet of doublets due to coupling with both the adjacent protons and the fluorine atom. The methoxy group protons appear as a sharp singlet at a characteristic upfield position.

Typical coupling constants for ortho-protons (³JHH) in aromatic systems are in the range of 7-9 Hz. The coupling between the fluorine atom and the ortho-protons (³JHF) is also in a similar range, while the coupling to the meta-protons (⁴JHF) is smaller.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.95 - 8.05 | Doublet of Doublets (dd) | ³JHH ≈ 8.8 Hz, ⁴JHF ≈ 5.0 Hz |

| H-3, H-5 | ~7.25 - 7.35 | Triplet (t) or dd | ³JHH ≈ 8.8 Hz, ³JHF ≈ 8.8 Hz |

| H-2', H-6' | ~7.85 - 7.95 | Doublet (d) | ³JHH ≈ 8.9 Hz |

| H-3', H-5' | ~7.00 - 7.10 | Doublet (d) | ³JHH ≈ 8.9 Hz |

| -OCH₃ | ~3.80 - 3.90 | Singlet (s) | - |

Carbon-13 (13C) NMR Chemical Shift Analysis and Multiplicity

The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the molecule's asymmetry, a total of nine distinct carbon signals are expected: seven for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the substituents on each ring.

The carbons directly bonded to the sulfonyl group (C-1 and C-1') are deshielded and appear at lower field. The carbon attached to the fluorine atom (C-4) shows a characteristic large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. The carbons ortho and meta to the fluorine also exhibit smaller C-F couplings. In the methoxy-substituted ring, the carbon bearing the methoxy group (C-4') is significantly shielded, while the ipso-carbon (C-1') is deshielded. The methoxy carbon itself gives a signal around 55-56 ppm.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~138 | d |

| C-2, C-6 | ~130 | d |

| C-3, C-5 | ~117 | d |

| C-4 | ~165 | d |

| C-1' | ~133 | s |

| C-2', C-6' | ~130 | s |

| C-3', C-5' | ~115 | s |

| C-4' | ~164 | s |

| -OCH₃ | ~56 | s |

Fluorine-19 (19F) NMR for Fluorine Environment Elucidation

19F NMR is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single signal is expected in the 19F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. For fluorobenzenes, the chemical shift is sensitive to the nature of the substituent at the para position. The electron-withdrawing sulfonyl group will influence the electron density around the fluorine atom, resulting in a characteristic chemical shift, typically in the range of -105 to -115 ppm relative to CFCl₃. The signal will appear as a multiplet due to coupling with the ortho (³JFH) and meta (⁴JFH) protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the ortho- and meta-protons on each aromatic ring. Specifically, a correlation would be seen between H-2/H-6 and H-3/H-5 on the fluorophenyl ring, and between H-2'/H-6' and H-3'/H-5' on the methoxyphenyl ring. The absence of a cross-peak for the methoxy singlet would confirm its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal (e.g., H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, etc.) and the methoxy protons to the methoxy carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity of the different fragments of the molecule. Key expected correlations include:

A correlation from the methoxy protons (-OCH₃) to the C-4' carbon.

Correlations from the protons on the fluorophenyl ring (H-2, H-6) to the ipso-carbon C-1 and the ortho-carbon C-3.

Correlations from the protons on the methoxyphenyl ring (H-2', H-6') to the ipso-carbon C-1' and the ortho-carbon C-3'.

Crucially, correlations from the protons ortho to the sulfonyl group on both rings (H-2, H-6 and H-2', H-6') to the ipso-carbons of the opposite ring, confirming the sulfonyl bridge.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Sulfonyl Group (SO₂): The most prominent peaks in the spectrum are due to the sulfonyl group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. These typically appear in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net

Aromatic Rings: The presence of the benzene rings is confirmed by several bands. The C-H stretching vibrations are observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can give an indication of the substitution pattern.

Ether Linkage (C-O-C): The methoxy group is identified by the C-O-C stretching vibrations. A strong band for the aryl-alkyl ether asymmetric stretch is expected around 1250-1270 cm⁻¹, and a symmetric stretching band around 1020-1040 cm⁻¹.

Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1210-1240 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1330 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | ~1160 | Strong |

| Aryl C=C | Stretching | 1590, 1490, 1450 | Medium-Strong |

| Aryl-O-CH₃ | Asymmetric Stretching | ~1260 | Strong |

| Aryl-O-CH₃ | Symmetric Stretching | ~1030 | Medium |

| C-F | Stretching | ~1230 | Strong |

| Aromatic C-H | Out-of-plane Bending | 800 - 850 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to the vibrations of the non-polar bonds and the symmetric vibrations of the molecule, providing a detailed fingerprint of its structural framework.

While specific experimental Raman data for this compound is not extensively published, the expected characteristic peaks can be inferred from data on structurally similar diaryl sulfones. For instance, studies on bis(4-chlorophenyl)sulfone derivatives have provided insights into the vibrational behavior of such molecules. The symmetric stretching of the SO2 group in diaryl sulfones typically appears as a strong, sharp band in the Raman spectrum.

Interactive Data Table: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| SO₂ Symmetric Stretch | 1150 - 1170 | Strong |

| SO₂ Asymmetric Stretch | 1300 - 1330 | Medium |

| C-S Symmetric Stretch | 680 - 720 | Medium |

| C-F Stretch | 1200 - 1250 | Medium |

| Aromatic C-C Stretch (p-substituted) | 1590 - 1610 | Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| O-CH₃ Stretch (in-plane) | 1240 - 1260 | Strong |

Note: The data in this table is predictive and based on the analysis of similar diaryl sulfone compounds.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, ESI-TOF)

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is crucial for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways. The high mass accuracy of these methods allows for the determination of the elemental composition of the parent ion and its fragments.

The molecular formula of this compound is C₁₃H₁₁FO₃S, with a monoisotopic mass of 266.0413 g/mol . In HRMS analysis, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass with high precision.

The fragmentation pattern in mass spectrometry provides significant structural information. For diaryl sulfones, common fragmentation pathways involve the cleavage of the C-S bonds and rearrangements. The fragmentation of this compound is expected to proceed through several key steps, leading to characteristic fragment ions. These include the loss of the fluorophenyl or methoxyphenyl moieties, as well as the elimination of sulfur dioxide (SO₂).

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion Description | Predicted m/z (monoisotopic) |

| [M+H]⁺ (Protonated Molecule) | 267.0491 |

| [M - C₆H₄F]⁺ | 171.0371 |

| [M - C₇H₇O]⁺ | 158.9987 |

| [C₆H₄FSO₂]⁺ | 159.9912 |

| [C₇H₇O₂S]⁺ | 155.0167 |

| [C₆H₄F]⁺ | 95.0348 |

| [C₇H₇O]⁺ | 107.0497 |

Note: The data in this table is predictive and based on general fragmentation patterns of diaryl sulfones.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and to characterize its optical properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are indicative of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene rings. The presence of the sulfonyl group, which can act as an auxochrome, and the substituents on the phenyl rings (fluoro and methoxy groups) will influence the position and intensity of these absorption maxima (λ_max). The methoxy group, being an electron-donating group, and the fluoro group, with its inductive and mesomeric effects, will modulate the energy of the π-π* transitions within the aromatic systems.

Based on data from related aromatic sulfones and substituted benzenes, the primary absorption bands are anticipated in the ultraviolet region.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π* (Benzene Ring) | ~220 - 240 | High |

| π → π* (Benzene Ring) | ~260 - 280 | Moderate |

Note: The data in this table is an estimation based on the UV-Vis spectra of similar aromatic compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of carbon, oxygen, fluorine, and sulfur, and provide crucial information about their chemical environments, particularly the oxidation state of the sulfur atom.

The core level binding energies of the constituent elements are characteristic of their chemical state. The sulfur (S 2p) spectrum is of particular interest. For a sulfone group (R-SO₂-R'), the sulfur atom is in a high oxidation state (+6), which results in a characteristic high binding energy for the S 2p peak, typically in the range of 168-170 eV. This allows for clear differentiation from sulfur in lower oxidation states such as sulfides or sulfoxides. The binding energies of C 1s, O 1s, and F 1s will also provide information about the different chemical environments of these atoms within the molecule.

Interactive Data Table: Predicted XPS Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |

| S 2p₃/₂ | 168.0 - 169.5 | Sulfone (S⁶⁺) |

| C 1s | ~284.8 (adventitious), ~285.5 (C-C/C-H), ~286.5 (C-O/C-S), ~288.0 (C-F) | Multiple carbon environments |

| O 1s | ~532.5 (S=O), ~533.5 (C-O) | Oxygen in sulfonyl and methoxy groups |

| F 1s | ~688.0 - 689.0 | Covalent C-F bond |

Note: The binding energies are estimates based on typical values for organic compounds containing these functional groups and are referenced to the adventitious C 1s peak at 284.8 eV.

Computational and Theoretical Studies on 4 Fluorophenyl 4 Methoxyphenyl Sulfone

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Fluorophenyl 4-methoxyphenyl (B3050149) sulfone, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), provide profound insights into its geometry, stability, and electronic properties. openaccesspub.orgniscpr.res.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to its lowest energy state. For 4-Fluorophenyl 4-methoxyphenyl sulfone, this process involves calculating the molecule's energy at various conformations to find the global minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. hakon-art.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. typeset.io Conversely, a small gap indicates a molecule is more prone to chemical reactions. youtube.com

Electron Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) group. The LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the 4-fluorophenyl ring. The strongly electron-withdrawing sulfone group significantly lowers the LUMO energy level. sci-hub.se

Ionization Potential (IP) and Electron Affinity (EA): These properties can be estimated from the HOMO and LUMO energies using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). IP represents the energy required to remove an electron, while EA is the energy released upon gaining an electron.

Below is a table with representative FMO data for a similar aromatic sulfone, calculated using DFT.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 eV |

| IP | Ionization Potential (-EHOMO) | 6.5 eV |

| EA | Electron Affinity (-ELUMO) | 1.5 eV |

This interactive table provides illustrative values for FMO analysis based on typical results for aromatic sulfones.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites. researchgate.netnumberanalytics.comucsb.edu The map is colored based on the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral potential.

For this compound, the MEP map would likely show:

Negative Regions (Red): The most intense negative potential would be localized on the oxygen atoms of the sulfonyl group and the oxygen of the methoxy group, highlighting them as the primary sites for electrophilic interaction and hydrogen bonding. researchgate.netwalisongo.ac.id

Positive Regions (Blue): Positive potential would be found around the hydrogen atoms of the phenyl rings.

Neutral/Intermediate Regions (Green/Yellow): The carbon atoms of the aromatic rings would constitute the regions of intermediate potential.

This analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. numberanalytics.comwalisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. researchgate.netresearchgate.net It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.

Natural Population Analysis (NPA): This method calculates the charge distribution on each atom more reliably than other methods like Mulliken population analysis. In this compound, NPA would quantify the high negative charges on the oxygen and fluorine atoms and a significant positive charge on the sulfur atom, reflecting the polar nature of the sulfonyl and C-F bonds.

An illustrative table of significant NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) on SO₂ | σ(S-Cphenyl) | ~ 5-10 | Hyperconjugation |

| π(C=C)methoxy-phenyl | π(C=C)methoxy-phenyl | ~ 15-20 | π-delocalization |

| LP(F) | σ*(C-C)fluoro-phenyl | ~ 2-5 | Hyperconjugation |

This interactive table shows examples of donor-acceptor interactions and their stabilization energies as determined by NBO analysis for similar aromatic compounds.

Quantum-Chemical Calculations for Reactivity Prediction

Beyond FMO and MEP analyses, DFT calculations allow for the quantification of global reactivity descriptors. hakon-art.commdpi.com These indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. hakon-art.com

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This describes the escaping tendency of electrons from a system.

Electronegativity (χ): χ = -μ. It is a measure of the power of an atom or group of atoms to attract electrons.

Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide spectra that closely match experimental results, aiding in structural confirmation and analysis. scienceopen.com

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. ysu.amdtic.mil The calculated IR spectrum for this compound would show characteristic stretching frequencies for the S=O bonds of the sulfone group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-O-C stretches of the methoxy group, and C-F stretches. acs.orgresearchgate.net Comparing the calculated spectrum with an experimental one helps validate the optimized geometry. wiley.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govgithub.io For this molecule, calculations would predict the chemical shifts for the distinct aromatic protons and carbons on both rings, as well as the methyl protons of the methoxy group. The accuracy of these predictions has become increasingly reliable, often showing excellent correlation with experimental data, which is crucial for assigning complex spectra. researchgate.netnih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.commdpi.comspectroscopyonline.com The calculations would identify the primary electronic transitions, such as π → π* transitions within the aromatic rings. rsc.org The analysis would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, explaining the molecule's absorption of ultraviolet and visible light. researchgate.netresearchgate.net

An example comparison of theoretical vs. experimental data is presented below.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: ν(S=O)asym | 1345 cm⁻¹ | 1340 cm⁻¹ |

| ¹H NMR: δ(OCH₃) | 3.85 ppm | 3.82 ppm |

| UV-Vis: λmax | 258 nm | 260 nm |

This interactive table illustrates the typical agreement between computationally predicted and experimentally measured spectroscopic data for related compounds.

Analysis of Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

The investigation of NLO properties through quantum chemistry typically employs Density Functional Theory (DFT), a robust method for examining the electronic structure of molecules. A common functional used for these calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a suitable basis set like 6-311++G(d,p), to provide a balance between computational cost and accuracy.

The key properties calculated in an NLO analysis are:

Dipole Moment (μ): This parameter measures the polarity of a molecule. A large dipole moment can be indicative of an asymmetric charge distribution, which is a prerequisite for second-order NLO activity.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). A high β value suggests a strong NLO response. The total hyperpolarizability is calculated from its individual tensor components.

For a molecule like this compound, the presence of an electron-donating group (methoxy) and an electron-withdrawing group (fluoro) attached to the aromatic rings, separated by the sulfone bridge, could lead to a significant intramolecular charge transfer. This charge transfer is a key factor in producing a large hyperpolarizability and, consequently, a notable NLO effect.

In a hypothetical quantum chemical study of this compound, the calculated NLO properties would be presented in a detailed table. The values would be compared with those of a standard NLO material, such as urea (B33335) or KDP, to benchmark the compound's potential.

Illustrative Data Table of Calculated NLO Properties

| Parameter | Illustrative Calculated Value for this compound |

| Dipole Moment (μ) | |

| μ_x (Debye) | 1.50 |

| μ_y (Debye) | -2.80 |

| μ_z (Debye) | 0.75 |

| μ_total (Debye) | 3.28 |

| Polarizability (α) | |

| α_xx (a.u.) | 250.1 |

| α_yy (a.u.) | 180.5 |

| α_zz (a.u.) | 150.3 |

| α_total (10⁻²⁴ esu) | 39.35 |

| First-Order Hyperpolarizability (β) | |

| β_x (a.u.) | 450.2 |

| β_y (a.u.) | -280.7 |

| β_z (a.u.) | 150.9 |

| β_total (10⁻³⁰ esu) | 15.6 |

Note: The values in this table are illustrative and intended to represent the type of data generated from a quantum chemical calculation. They are not based on actual experimental or computational results for this compound.

The significance of these hypothetical results would lie in the magnitude of the total first-order hyperpolarizability (β_total). A value significantly larger than that of standard reference materials would indicate that this compound is a promising candidate for further experimental investigation for NLO applications. The directional nature of the dipole moment and hyperpolarizability components would also provide valuable information about the charge transfer characteristics within the molecule.

Reactivity Profiles and Transformational Chemistry of 4 Fluorophenyl 4 Methoxyphenyl Sulfone

Reactions Involving the Sulfone Moiety

The diaryl sulfone group is a robust and generally stable functional group. However, its strong electron-withdrawing nature significantly influences the reactivity of the adjacent aromatic rings and the sulfur atom itself can participate in specific reactions under appropriate conditions.

Electrophilic Aromatic Substitution (EAS) on the two aryl rings of 4-Fluorophenyl 4-methoxyphenyl (B3050149) sulfone is heavily influenced by the directing and activating or deactivating effects of the substituents present on each ring. The sulfone group (-SO2-) is a powerful deactivating group and directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature through both induction and resonance. wikipedia.orgmasterorganicchemistry.com

On the 4-methoxyphenyl ring: This ring is substituted with the activating, ortho-, para-directing methoxy (B1213986) group (-OCH3) and the deactivating sulfone group. The methoxy group is a strong activating group because it donates electron density to the ring via a resonance effect. organicchemistrytutor.comchemistrysteps.com This activating effect dominates over the deactivating effect of the sulfone group. Therefore, electrophilic substitution is directed to the positions ortho to the methoxy group (C2' and C6'). The para position is blocked by the sulfone bridge.

The directing effects of the substituents are summarized in the table below.

| Ring | Substituent | Effect on Reactivity | Directing Preference | Predicted Substitution Site |

| 4-methoxyphenyl | -OCH3 | Activating | Ortho, Para | Ortho to -OCH3 |

| 4-methoxyphenyl | -SO2Ar | Deactivating | Meta | Ortho to -OCH3 (due to dominance of -OCH3) |

| 4-fluorophenyl | -F | Deactivating | Ortho, Para | Ortho to -F (Meta to -SO2Ar) |

| 4-fluorophenyl | -SO2Ar | Deactivating | Meta | Ortho to -F (Meta to -SO2Ar) |

This table presents the predicted outcomes of electrophilic aromatic substitution based on the combined effects of the substituents on each aromatic ring.

The sulfur atom in the sulfone group is in a high oxidation state (+6) and is electron-deficient, making it a potential site for nucleophilic attack. While the S=O bonds are very stable, reactions with potent nucleophiles can lead to cleavage of the carbon-sulfur bond. For instance, studies on related sulfones have shown that strong nucleophiles can attack the electrophilic sulfur center. acs.orgnih.gov In the context of 4-Fluorophenyl 4-methoxyphenyl sulfone, a strong nucleophile (Nu⁻) could theoretically attack the sulfur atom, potentially leading to the displacement of one of the aryl groups as a leaving group. This type of reaction is less common than transformations on the aromatic rings but represents a possible pathway for the decomposition or derivatization of the sulfone core under harsh nucleophilic conditions.

Attack at the carbons adjacent to the sulfone group is generally unfavorable unless the ring is further activated for nucleophilic aromatic substitution, as discussed in section 5.2.1.

Diaryl sulfones are typically stable compounds and not prone to spontaneous radical formation. However, sulfonyl radicals (RSO2•) can be generated from sulfone-containing molecules under specific conditions, such as photoredox catalysis. acs.orgrsc.org While direct radical cleavage from a stable diaryl sulfone is challenging, derivatives such as sulfonyl hydrazides or sulfonyl tetrazoles are effective precursors for sulfonyl radicals. acs.org These radicals are valuable intermediates in organic synthesis and can participate in various transformations, including addition reactions to alkenes and alkynes. The generation of a sulfonyl radical from this compound itself would likely require high-energy conditions to induce the homolytic cleavage of a C-S bond.

Reactivity of the Fluorophenyl Moiety

The presence of a fluorine atom and a strongly deactivating sulfone group makes the fluorophenyl ring particularly susceptible to specific types of reactions, namely nucleophilic aromatic substitution and directed metalation.

The 4-fluorophenyl ring in this molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr). This is due to the presence of the powerful electron-withdrawing sulfone group positioned para to the fluorine atom. The sulfone group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key requirement for the SNAr mechanism to proceed efficiently. nih.govmasterorganicchemistry.com

In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequently, the fluoride (B91410) ion is expelled, resulting in the substituted product. Fluorine is an excellent leaving group in SNAr reactions; the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom that polarizes the C-F bond. masterorganicchemistry.com A wide variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluoride. acs.orgresearchgate.net

The general reaction scheme is as follows:

Ar-SO2-C6H4-F + Nu⁻ → Ar-SO2-C6H4-Nu + F⁻

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Methoxide (NaOMe) | Aryl Ether | researchgate.net |

| Nitrogen | Ammonia (NH3), Amines (RNH2) | Aryl Amine | researchgate.net |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Diaryl Sulfide (B99878) | researchgate.net |

This interactive table provides examples of nucleophiles that can be used in the SNAr reaction of 4-fluorophenyl sulfones.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by an electrophile. wikipedia.org

In this compound, several functional groups can potentially act as DMGs: the sulfone, the methoxy, and the fluoro groups.

On the 4-methoxyphenyl ring: There is competition between the methoxy group and the sulfone group to direct lithiation. The methoxy group is a moderate DMG, directing lithiation to its ortho positions (C2' and C6'). organic-chemistry.orgnih.gov The sulfone group is also known to be a directing group. nih.govresearchgate.net In competition studies, the relative strength of DMGs determines the site of metalation. While the sulfone group can be a powerful director, the strongly coordinating methoxy group, which is also on an activated ring, is expected to preferentially direct lithiation to the C2' and C6' positions. nih.govharvard.edu

On the 4-fluorophenyl ring: Both the sulfone and the fluoro groups can direct metalation. The sulfone group directs to the C3 and C5 positions. The fluorine atom, a moderate DMG, also directs to the C3 and C5 positions. organic-chemistry.org This synergistic effect strongly favors the deprotonation at the positions between the fluorine and sulfone groups, leading to a highly regioselective lithiation. Subsequent reaction with an electrophile (E+) would yield a 1,2,4-trisubstituted benzene (B151609) derivative.

| Functional Group | Directing Strength | Ring | Predicted Site of Lithiation |

| -SO2Ar | Strong | 4-fluorophenyl | C3 / C5 |

| -OCH3 | Moderate | 4-methoxyphenyl | C2' / C6' |

| -F | Moderate | 4-fluorophenyl | C3 / C5 |

This table summarizes the directing abilities of the functional groups in this compound for Directed Ortho Metalation.

Reactivity of the Methoxyphenyl Moiety

The methoxyphenyl moiety in this compound exhibits a distinct reactivity profile, largely influenced by the electronic properties of the methoxy group and its interplay with the strongly electron-withdrawing sulfonyl group.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. It donates electron density to the aromatic ring through a resonance effect (+M), which is stronger than its electron-withdrawing inductive effect (-I). This increase in electron density makes the methoxyphenyl ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The activating nature of the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. This is due to the stabilization of the cationic intermediate (arenium ion) formed during the reaction, where resonance structures can be drawn that place the positive charge on the carbon bearing the methoxy group, allowing for delocalization of the charge onto the oxygen atom.

However, in the context of this compound, the strongly deactivating sulfonyl group (-SO₂-) must also be considered. The sulfonyl group is a powerful electron-withdrawing group, primarily through a resonance effect (-M) and a strong inductive effect (-I). This deactivates the aromatic ring to which it is attached, making electrophilic substitution more difficult. Deactivating groups are typically meta-directors.

When both an activating and a deactivating group are present on the same aromatic ring, the directing effect of the more powerful activating group generally dominates. In the case of the methoxyphenyl ring of this compound, the methoxy group is a strong activator, while the sulfonyl group deactivates the ring. Therefore, electrophilic substitution is expected to occur on the methoxyphenyl ring, directed to the positions ortho to the methoxy group. The para position is already occupied by the sulfonyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxyphenyl Ring of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃ / H₂SO₄ | 4-Fluoro-2-nitro-1-(4-methoxyphenylsulfonyl)benzene |

| Br₂ / FeBr₃ | 2-Bromo-4-fluoro-1-(4-methoxyphenylsulfonyl)benzene |

| SO₃ / H₂SO₄ | 5-Fluoro-2-(4-methoxyphenylsulfonyl)benzenesulfonic acid |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-4-fluoro-1-(4-methoxyphenylsulfonyl)benzene |

| R-COCl / AlCl₃ (Friedel-Crafts Acylation) | 2-Acyl-4-fluoro-1-(4-methoxyphenylsulfonyl)benzene |

Demethylation Reactions

The methoxy group on the methoxyphenyl moiety can be cleaved to yield the corresponding phenol through demethylation reactions. This transformation is a common synthetic strategy and can be achieved using various reagents.

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and nucleophilic reagents like thiolates.

The choice of demethylating agent can be crucial to avoid unwanted side reactions, especially given the presence of the sulfonyl and fluoro groups in the molecule. For instance, harsh conditions with strong acids at high temperatures might lead to side reactions.

Boron tribromide is a particularly effective and widely used reagent for the cleavage of aryl methyl ethers due to its high reactivity, often allowing the reaction to proceed at low temperatures. The reaction mechanism involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Another approach involves the use of molten pyridinium hydrochloride, which can serve as an efficient and scalable method for demethylation. This method has been successfully applied to the demethylation of 4-methoxyphenylbutyric acid on a multikilogram scale.

Selective demethylation in the presence of other functional groups is a key consideration. In a study on the regioselective demethylation of methoxybenzoic acids, various conditions were explored to achieve selective cleavage of specific methoxy groups. For diaryl sulfones, the stability of the sulfone group under the chosen demethylation conditions is an important factor.

Table 2: Common Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective, often used for sensitive substrates. |

| Hydrogen bromide (HBr) | Acetic acid, reflux | Harsher conditions, may not be suitable for all substrates. |

| Aluminum chloride (AlCl₃) | Dichloromethane or other organic solvents | Lewis acid catalyst, can be used for selective demethylation. |

| Pyridinium hydrochloride | Molten, high temperature (e.g., 180 °C) | Scalable method, effective for certain substrates. |

| Thiolates (e.g., sodium dodecanethiolate) | Microwave irradiation, basic conditions | An odorless thiol reagent has been developed for practical demethylation. |

Cross-Coupling Reactions Involving Functionalized Aromatic Rings

Both the 4-fluorophenyl and the 4-methoxyphenyl rings of this compound can potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of each ring in a cross-coupling reaction depends on the nature of the leaving group and the specific reaction conditions. The fluorine atom on the 4-fluorophenyl ring can act as a leaving group in some cross-coupling reactions, although it is generally less reactive than heavier halogens like bromine or iodine. The sulfonyl group itself can also act as a leaving group in certain Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or sulfonate. It is a versatile method for the formation of biaryl compounds. Aryl sulfones have been demonstrated to act as electrophilic coupling partners in the Suzuki-Miyaura reaction, displaying an intermediate reactivity between aryl halides and nitroarenes. This allows for sequential cross-coupling strategies.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or sulfonate. This method is known for its tolerance of a wide range of functional groups. The C-N bond in quaternary ammonium (B1175870) salts has also been shown to be a viable electrophile in Stille couplings.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or sulfonate. It is a powerful tool for the synthesis of arylamines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a key method for the synthesis of arylalkynes. Arylsulfonium salts have also been used as coupling partners in Sonogashira reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable method for the vinylation of aryl compounds.

The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving the desired cross-coupling product with high yield and selectivity.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent + Aryl Halide/Sulfone | C-C |

| Stille Coupling | Organotin Reagent + Aryl Halide/Sulfone | C-C |

| Buchwald-Hartwig Amination | Amine + Aryl Halide/Sulfone | C-N |

| Sonogashira Coupling | Terminal Alkyne + Aryl Halide/Sulfone | C-C (sp²-sp) |

| Heck Reaction | Alkene + Aryl Halide/Sulfone | C-C (sp²-sp²) |

Derivatization Strategies for Enhancing Molecular Diversity and Functionality

Functionalization of Aromatic Rings (e.g., halogenation, nitration, alkylation)

The two aromatic rings of 4-Fluorophenyl 4-methoxyphenyl (B3050149) sulfone offer multiple sites for functionalization through electrophilic aromatic substitution (EAS) and other techniques like directed ortho-metalation (DoM). The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluorine atom, the methoxy (B1213986) group, and the sulfone linkage itself.

Electrophilic Aromatic Substitution: The sulfone group (-SO₂-) is a deactivating, meta-directing group for electrophilic aromatic substitution. wordpress.com Conversely, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine (-F) atom is a deactivating but ortho-, para-directing group. acs.org This interplay of directing effects determines the position of incoming electrophiles.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings. wordpress.comacs.org On the 4-methoxyphenyl ring, substitution is strongly directed to the ortho position relative to the activating methoxy group (C3 or C5). On the 4-fluorophenyl ring, nitration would occur ortho to the fluorine atom (C3 or C5), but this ring is less reactive due to the deactivating effects of both the sulfone and fluorine.

Halogenation: The introduction of bromine or chlorine can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). acs.orgacs.org Similar to nitration, the substitution pattern is dictated by the existing substituents, favoring the positions ortho to the methoxy group.

Directed ortho-Metalation (DoM): DoM is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). mdpi.comresearchgate.net In the context of diaryl sulfones, both the sulfone group and other functional groups like methoxy can direct lithiation. chemistryviews.org

Alkylation: The sulfone moiety can direct deprotonation at the adjacent ortho positions using a strong base like n-butyllithium. chemistryviews.org The resulting aryllithium intermediate can then be quenched with an alkyl halide electrophile to introduce an alkyl group. For 4-Fluorophenyl 4-methoxyphenyl sulfone, metalation would likely occur ortho to the sulfone bridge on either ring, allowing for the introduction of various alkyl chains.

The table below summarizes potential functionalization reactions on the aromatic rings.

| Reaction | Reagents | Target Ring | Probable Position of Substitution | Product Type |

| Nitration | HNO₃, H₂SO₄ | 4-methoxyphenyl | C3, C5 (ortho to -OCH₃) | Nitro-substituted diaryl sulfone |

| Bromination | Br₂, FeBr₃ | 4-methoxyphenyl | C3, C5 (ortho to -OCH₃) | Bromo-substituted diaryl sulfone |

| Alkylation (via DoM) | 1. n-BuLi 2. R-X | 4-fluorophenyl or 4-methoxyphenyl | C2, C6 (ortho to -SO₂-) | Alkyl-substituted diaryl sulfone |

Modification of the Sulfone Linkage (e.g., reduction to sulfide (B99878), formation of sulfoximines)

The sulfone bridge is a robust functional group, but it can be chemically transformed to alter the geometry and electronic properties of the molecule.

Reduction to Sulfide: The sulfone group can be reduced to the corresponding sulfide (-S-). This transformation significantly changes the bond angle and electronic nature of the linkage, converting the electron-withdrawing sulfone into a less withdrawing sulfide. A variety of reducing agents can accomplish this, though harsh conditions are often required. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported as an effective system for the rapid reduction of diaryl sulfones to diaryl sulfides. researchgate.net

Formation of Sulfoximines: Sulfoximines are aza-analogues of sulfones, containing a sulfur-nitrogen double bond. They can be synthesized from the corresponding sulfoxides via NH-transfer reactions using reagents like (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate. organic-chemistry.orgrsc.org Therefore, a two-step process involving the partial reduction of the sulfone to a sulfoxide, followed by imination, can yield the corresponding sulfoximine (B86345) derivative. This introduces a new vector for substitution at the nitrogen atom.

Desulfinylative Coupling: In some cases, the entire sulfone bridge can be extruded. Nickel-catalyzed intramolecular desulfinylative coupling reactions have been developed to convert diaryl sulfones into biaryls, eliminating sulfur dioxide (SO₂). acs.org This fundamentally changes the molecular scaffold from a diaryl sulfone to a biphenyl (B1667301) derivative.

These modifications are outlined in the table below.

| Transformation | Reagents/Conditions | Initial Linkage | Final Linkage |

| Reduction | LiAlH₄-TiCl₄ | -SO₂- | -S- |

| Formation of Sulfoximine | 1. Reduction to Sulfoxide 2. PhI(OAc)₂, NH₂COONH₄ | -SO₂- | -S(O)(NH)- |

| Desulfinylative Coupling | Ni(cod)₂, NHC ligand, Mg | -SO₂- | Direct C-C bond |

Synthesis of Analogues with Varied Substituent Patterns for Structure-Activity Relationship Studies (Excluding Biological Activity)